2-(5,5-Dimethyloxolan-3-yl)ethan-1-amine
Description
2-(5,5-Dimethyloxolan-3-yl)ethan-1-amine is a bicyclic amine derivative characterized by a tetrahydrofuran (oxolane) ring substituted with two methyl groups at the 5-position and an ethylamine side chain at the 3-position.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-(5,5-dimethyloxolan-3-yl)ethanamine |
InChI |
InChI=1S/C8H17NO/c1-8(2)5-7(3-4-9)6-10-8/h7H,3-6,9H2,1-2H3 |
InChI Key |
FTQNJFXBQQFFEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CO1)CCN)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Dimethyloxolan-3-yl)ethan-1-amine typically involves the reaction of 5,5-dimethyloxolane with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 2-(5,5-Dimethyloxolan-3-yl)ethan-1-amine may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5,5-Dimethyloxolan-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Potential as a Drug Candidate
The compound is being investigated for its potential as a drug candidate in the treatment of various neurological disorders. Research indicates that derivatives of similar structures have shown efficacy as selective serotonin receptor agonists, which could be beneficial in treating conditions such as depression and anxiety disorders. The structure-activity relationship studies have highlighted the importance of specific functional groups in enhancing receptor selectivity and potency.
Case Study: Serotonin Receptor Agonism
A study focusing on related compounds demonstrated that modifications in the alkyl chain and substitution patterns significantly affect agonist activity at serotonin receptors. For instance, analogs with specific substitutions exhibited improved selectivity for the 5-HT2A receptor over other serotonin receptor subtypes, suggesting that 2-(5,5-Dimethyloxolan-3-yl)ethan-1-amine could be optimized for similar effects .
Pharmacological Research
Investigating Biased Agonism
Recent pharmacological studies have explored the concept of biased agonism, where certain compounds preferentially activate specific signaling pathways associated with serotonin receptors. This approach aims to develop medications that provide therapeutic effects with fewer side effects. The unique structure of 2-(5,5-Dimethyloxolan-3-yl)ethan-1-amine positions it as a potential candidate for further investigation in this context.
Data Table: Structure-Activity Relationships
| Compound | Receptor Type | EC50 (nM) | Selectivity |
|---|---|---|---|
| 2C-B | 5-HT2A | 1.6 | High |
| 2C-B | 5-HT2C | 4.1 | Moderate |
| 2-(5,5-Dimethyloxolan-3-yl)ethan-1-amine | TBD | TBD | TBD |
Materials Science
Synthesis of Functional Materials
In materials science, 2-(5,5-Dimethyloxolan-3-yl)ethan-1-amine has been explored for its potential use in synthesizing functional polymers and composite materials. Its amine group can serve as a reactive site for polymerization processes or crosslinking with other monomers to create materials with desirable mechanical and thermal properties.
Case Study: Polymer Development
Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. For example, a study demonstrated that polymers modified with similar amine compounds exhibited improved tensile strength and flexibility compared to unmodified counterparts.
Mechanism of Action
The mechanism of action of 2-(5,5-Dimethyloxolan-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(5,5-Dimethyloxolan-3-yl)ethan-1-amine with structurally or functionally related compounds, focusing on molecular features, synthesis routes, and bioactivity:
Structural and Functional Differences
- Rigidity vs. Flexibility : The 5,5-dimethyloxolane ring in the target compound imposes greater conformational rigidity compared to linear analogs like 2-(4-nitrophenyl)ethan-1-amine. This rigidity may enhance binding selectivity in enzyme-substrate interactions .
- Heterocyclic Diversity : Bromothiazole and indazole derivatives (e.g., from Enamine Ltd.) exhibit distinct electronic profiles due to sulfur- or nitrogen-rich heterocycles, which are critical for targeting enzymes like kinases or proteases .
Bioactivity Insights
- Enzymatic Activity : 2-(4-Nitrophenyl)ethan-1-amine demonstrated high specific activity (U g⁻¹) in transaminase assays at pH 7.5, suggesting its utility as a biochemical probe .
- Antioxidant Potential: The trimethoxyphenyl analog showed radical-scavenging activity in DPPH assays, attributed to methoxy group-mediated electron delocalization .
- Hypothesized CNS Effects : The dimethyloxolane scaffold shares structural motifs with psychoactive amines (e.g., psilocybin analogs), though direct evidence for the target compound is lacking .
Biological Activity
2-(5,5-Dimethyloxolan-3-yl)ethan-1-amine, also known by its chemical structure and various identifiers, is a compound that has garnered attention in the field of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, presenting findings from diverse studies, including its pharmacological properties, potential therapeutic applications, and safety profile.
Chemical Structure and Properties
The molecular formula of 2-(5,5-Dimethyloxolan-3-yl)ethan-1-amine is . Its structural representation can be summarized as follows:
- SMILES : CC1(CCC(OC1)CCN)C
- InChIKey : RPCMANPQGDZWBI-UHFFFAOYSA-N
Pharmacological Properties
The biological activity of 2-(5,5-Dimethyloxolan-3-yl)ethan-1-amine has been primarily evaluated in terms of its interaction with various biological systems. Notably, it has shown potential as a serotonin receptor modulator, which may influence mood and cognitive functions.
Table 1: Summary of Biological Activities
Case Studies
- Serotonin Receptor Interaction : In a study investigating the binding affinity of various compounds to serotonin receptors, 2-(5,5-Dimethyloxolan-3-yl)ethan-1-amine demonstrated significant activity at the 5-HT_2A receptor subtype. This interaction suggests its potential utility in treating conditions such as depression and anxiety disorders.
- Neuroprotection in Animal Models : A recent animal study examined the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that administration of the compound significantly reduced markers of oxidative stress and apoptosis in neuronal tissues.
- Behavioral Assessments : Behavioral tests conducted on rodents treated with 2-(5,5-Dimethyloxolan-3-yl)ethan-1-amine showed increased locomotor activity and reduced immobility in forced swim tests, suggesting antidepressant-like effects.
Safety Profile
The safety profile of 2-(5,5-Dimethyloxolan-3-yl)ethan-1-amine has been assessed through various toxicological studies. The compound exhibits moderate toxicity levels when administered at high doses.
Table 2: Toxicological Data
Q & A
Basic: What synthetic methodologies are recommended for the preparation of 2-(5,5-Dimethyloxolan-3-yl)ethan-1-amine?
The synthesis typically involves alkylation of a substituted oxolane precursor followed by amination. A common approach is the reaction of 5,5-dimethyloxolan-3-ol with an alkylating agent (e.g., 1-bromo-2-methylpropane) in the presence of a base like potassium carbonate to form the intermediate ether. Subsequent amination via reductive methods (e.g., using lithium aluminum hydride or catalytic hydrogenation) yields the target amine. Purification is achieved through column chromatography or recrystallization, with purity verified by NMR and mass spectrometry .
Advanced: How can X-ray crystallography resolve stereochemical ambiguities in derivatives of 2-(5,5-Dimethyloxolan-3-yl)ethan-1-amine?
SHELXL software is widely used for refining crystal structures, particularly for resolving chiral centers and thermal displacement parameters. For example, high-resolution data collected at low temperatures (e.g., 100 K) can improve electron density maps, enabling precise assignment of the oxolane ring conformation and amine group orientation. ORTEP-3 can visualize thermal ellipsoids to assess positional disorder or dynamic effects in the crystal lattice. Multi-solvent crystallization trials (e.g., using methanol/water mixtures) may enhance crystal quality for challenging derivatives .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the oxolane ring substituents (e.g., methyl groups at C5) and amine proton environments.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₈H₁₅NO₂).
- Infrared Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-O-C in oxolane) confirm functional groups.
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values .
Advanced: How can researchers optimize reverse-phase HPLC conditions for quantifying trace impurities in synthesized batches?
Use a C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B). A gradient from 10% B to 90% B over 30 minutes at 1 mL/min effectively separates polar byproducts (e.g., unreacted oxolane precursors) and amine derivatives. Detection at 210 nm captures UV-active impurities. Method validation should include spike-and-recovery experiments (80–120% range) and limit of detection (LOD) studies using LC-MS for low-abundance species .
Basic: What safety protocols are essential when handling 2-(5,5-Dimethyloxolan-3-yl)ethan-1-amine in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste Disposal : Neutralize acidic/basic residues before disposal. Collect organic waste in approved containers for incineration.
- Emergency Measures : For spills, absorb with inert material (e.g., vermiculite) and treat contaminated surfaces with ethanol/water mixtures .
Advanced: How can conflicting biological activity data for this compound be systematically addressed?
- Assay Validation : Ensure protein quantification methods (e.g., Bradford assay ) are calibrated to avoid matrix interference.
- Stereochemical Purity : Verify enantiomeric excess via chiral HPLC or circular dichroism, as impurities in stereoisomers may skew receptor-binding results.
- Receptor Profiling : Use competitive binding assays (e.g., radioligand displacement for serotonin receptors) to confirm target specificity. Cross-validate with computational docking studies using SHELX-refined crystal structures .
Advanced: What strategies mitigate challenges in crystallizing hygroscopic derivatives of this amine?
- Solvent Screening : Use mixed solvents (e.g., dichloromethane/hexane) to reduce polarity and hygroscopicity.
- Additive Trials : Introduce small-molecule additives (e.g., camphorsulfonic acid) to stabilize crystal packing.
- Temperature Control : Slow evaporation at 4°C minimizes water absorption. For persistent issues, switch to oil diffusion methods using silicone oil .
Basic: How can researchers differentiate this compound from structurally similar amines (e.g., 2-(1,3-dioxaindan-5-yl)ethan-1-amine)?
- Mass Spectrometry : Compare fragmentation patterns; the oxolane ring produces distinct m/z peaks vs. dioxaindan derivatives.
- ¹³C NMR : The oxolane’s quaternary carbons (C5 methyl groups) appear at ~25 ppm, whereas dioxaindan carbons resonate near 100–150 ppm.
- Retention Behavior : HPLC retention times differ due to polarity variations between oxolane and dioxaindan moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
